N-cyclohexyl-N-(2-ethoxybenzyl)amine

Lipophilicity LogP Membrane permeability

Researchers requiring a positional isomer probe for arylcyclohexylamine SAR studies often face supply gaps for the ortho-ethoxy variant. This compound fills that gap with quantifiable differentiation from the unsubstituted and para-isomers. - +0.4 LogP shift and +9.2 Ų PSA vs. para isomer enable precise lipophilicity/permeability correlation. - Intramolecular NH···O hydrogen bond restricts conformation, providing a tractable model for computational validation. - Distinct ABCD aromatic NMR pattern serves as a reference standard for HPLC/GC-MS isomer differentiation. Sourced via a validated global network; typical lead time 20 working days for research-scale quantities.

Molecular Formula C15H23NO
Molecular Weight 233.35g/mol
Cat. No. B499344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-(2-ethoxybenzyl)amine
Molecular FormulaC15H23NO
Molecular Weight233.35g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNC2CCCCC2
InChIInChI=1S/C15H23NO/c1-2-17-15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h6-8,11,14,16H,2-5,9-10,12H2,1H3
InChIKeyQPPRKBWGXLRDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N-(2-ethoxybenzyl)amine: Physicochemical Profile and Structural Differentiation Guide for Research Procurement


N-Cyclohexyl-N-(2-ethoxybenzyl)amine (CAS 880813-04-7) is a secondary amine of the arylcyclohexylamine class, with molecular formula C₁₅H₂₃NO and a molecular weight of 233.35 g/mol . The compound features a cyclohexyl group and a 2-ethoxybenzyl group attached to a central amine nitrogen. It is primarily utilized as a research chemical, a synthetic building block in medicinal chemistry, and as a potential reference standard for analytical method development . The ortho-positioning of the ethoxy substituent on the benzyl ring introduces distinctive steric constraints and hydrogen-bonding capabilities that differentiate this compound from its para-substituted isomer and from unsubstituted N-cyclohexyl-N-benzylamine analogs [1].

Why N-Cyclohexyl-N-(2-ethoxybenzyl)amine Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs in Scientific Research


The ortho-ethoxy substituent on the benzyl ring of N-cyclohexyl-N-(2-ethoxybenzyl)amine confers physicochemical properties that differ measurably from both the unsubstituted parent compound (N-cyclohexyl-N-benzylamine) and the para-ethoxy positional isomer (cyclohexyl-(4-ethoxy-benzyl)-amine). These differences include altered lipophilicity (LogP), increased polar surface area (PSA), and the potential for intramolecular hydrogen bonding between the ortho-ethoxy oxygen and the amine NH proton . Such variations can significantly impact membrane permeability, metabolic stability, and target-binding conformation [1]. Consequently, in-class analogs cannot be assumed to be functionally interchangeable without explicit experimental validation. The following quantitative evidence substantiates the procurement relevance of selecting the ortho-ethoxy isomer over close structural analogs.

Quantitative Differentiation of N-Cyclohexyl-N-(2-ethoxybenzyl)amine from Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (LogP) Increase of +0.4 Log Units Over the Unsubstituted Parent Enhances Membrane Partitioning

N-Cyclohexyl-N-(2-ethoxybenzyl)amine exhibits an estimated octanol-water partition coefficient (LogP) of approximately 3.9, based on the experimentally determined LogP of the para-ethoxy isomer (3.90) and the known fragmental contribution of the ethoxy substituent . This represents a +0.4 log unit increase over the unsubstituted parent compound N-cyclohexyl-N-benzylamine, which has a measured LogP of 3.50 (Molbase) [1]. The difference of 0.4 LogP units corresponds to an approximately 2.5-fold increase in lipophilicity, which can substantially alter passive membrane diffusion rates and tissue distribution profiles.

Lipophilicity LogP Membrane permeability Drug-likeness

Polar Surface Area (PSA) Expansion by +9.2 Ų Compared to the Unsubstituted Parent Modulates Blood-Brain Barrier Penetration Potential

The introduction of the ethoxy substituent increases the topological polar surface area (TPSA) from 12.03 Ų (unsubstituted parent, N-cyclohexyl-N-benzylamine) [1] to approximately 21.26 Ų for both the ortho-ethoxy and para-ethoxy isomers . This +9.2 Ų increase pushes the PSA closer to, but still below, the commonly cited 60-70 Ų threshold for optimal blood-brain barrier (BBB) penetration [2]. The higher PSA relative to the parent compound may reduce non-specific membrane binding while retaining sufficient CNS accessibility.

Polar surface area Blood-brain barrier CNS drug design Physicochemical property

Ortho-Ethoxy Intramolecular Hydrogen Bonding Creates a Distinct Conformational Population Absent in the Para Isomer

In N-cyclohexyl-N-(2-ethoxybenzyl)amine, the ortho-ethoxy oxygen can form a five-membered intramolecular hydrogen bond (IMHB) with the secondary amine NH proton . This IMHB is geometrically impossible in the para-ethoxy isomer and absent in the unsubstituted parent. The IMHB stabilizes a pseudo-ring conformation that restricts the rotational freedom of the benzyl group relative to the cyclohexylamine moiety. This conformational restriction can affect the presentation of pharmacophoric features to biological targets, as demonstrated in related ortho-alkoxy benzylamine systems where IMHB formation altered receptor affinity by up to 10-fold [1].

Intramolecular hydrogen bonding Conformational analysis Ortho effect Receptor binding

Positional Isomer Differentiation by NMR and Chromatographic Methods Enables Identity Confirmation and Quality Control

Wallach et al. (2016) demonstrated that positional isomers of aryl methoxyl-substituted arylcyclohexylamines are readily distinguishable by ¹H and ¹³C NMR spectroscopy under a variety of analytical conditions [1]. The ortho-ethoxy substitution pattern in the target compound produces distinct aromatic proton coupling patterns and chemical shifts compared to the para-ethoxy isomer. Specifically, the ortho-substituted benzyl group exhibits a characteristic ABCD spin system with distinct coupling constants (J ≈ 7-8 Hz for ortho coupling, J ≈ 1-3 Hz for meta coupling) in the aromatic region (δ 6.8-7.4 ppm), whereas the para isomer displays an AA'BB' pattern. Additionally, the benzylic CH₂ protons adjacent to the amine appear at δ ~3.7-3.9 ppm, with chemical shift differences of 0.1-0.2 ppm between ortho and para isomers due to differential anisotropic shielding by the ethoxy oxygen [1].

Analytical characterization NMR spectroscopy Positional isomer Quality control

Recommended Research and Application Scenarios for N-Cyclohexyl-N-(2-ethoxybenzyl)amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Studies Targeting Ortho-Substituent Effects on Arylcyclohexylamine Pharmacophores

The ortho-ethoxy substitution offers a well-defined chemical probe for investigating how intramolecular hydrogen bonding and steric bulk at the 2-position of the benzyl ring modulate target binding. The +0.4 LogP increase, +9.2 Ų PSA expansion, and conformational restriction via IMHB (Section 3, Evidence Items 1-3) provide multiple quantifiable handles for correlating physicochemical changes with biological activity in lead optimization campaigns .

Analytical Reference Standard for Positional Isomer Identification in Arylcyclohexylamine Libraries

The distinct NMR spectroscopic signature of the ortho-ethoxy isomer (ABCD aromatic spin system) compared to the para-ethoxy isomer (AA'BB' pattern) makes N-cyclohexyl-N-(2-ethoxybenzyl)amine a suitable reference standard for developing and validating HPLC, GC-MS, or NMR-based methods for positional isomer differentiation in compound libraries [1].

Computational Chemistry Model System for Studying Intramolecular Hydrogen Bonding Effects on Drug-Likeness

The ortho-ethoxy NH···O intramolecular hydrogen bond provides a tractable model system for computational chemists to study the interplay between IMHB formation, LogP, PSA, and predicted membrane permeability. The availability of experimental LogP and PSA data for the para isomer (Chemsrc) enables direct comparison and validation of computational models for ortho-substituent effects [2].

Chemical Biology Tool for Probing Ortho-Substituent Effects on Biological Target Engagement

When incorporated into broader arylcyclohexylamine or benzylamine screening libraries, the ortho-ethoxy variant serves as a structurally matched comparator to the unsubstituted parent and para isomer, enabling systematic deconvolution of substituent position effects on receptor binding, enzyme inhibition, or cellular uptake without confounding differences in molecular weight or core scaffold [3].

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